molecular formula C18H12Cl2N4O2 B5749191 methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5749191
M. Wt: 387.2 g/mol
InChI Key: BFOZLABUOLMLNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with amino and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form corresponding phenyl derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups like alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: shares structural similarities with other pyrroloquinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrroloquinoxaline class, known for diverse biological properties. Its chemical structure features a pyrrolo[2,3-b]quinoxaline core substituted with a dichlorophenyl group and a carboxylate moiety, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit anticancer properties. A study reported that similar compounds showed significant anti-proliferative effects against various human cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3cPC315.2Kinase inhibition
4aCaco-212.8Apoptosis induction
4hHeLa10.5Cell cycle arrest

Antimicrobial Activity

Pyrrolo[2,3-b]quinoxaline derivatives have also demonstrated antimicrobial properties. In vitro studies revealed that these compounds exhibit activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrrolo[2,3-b]quinoxaline Derivatives

CompoundBacterial StrainMIC (µg/mL)
3aE. coli8.0
4gPseudomonas aeruginosa6.5
4hBacillus spizizenii7.0

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Compounds within this class have shown significant radical scavenging activity, particularly against hydroxyl radicals (HO˙). This suggests a protective role against oxidative stress-related cellular damage .

The biological activities of pyrrolo[2,3-b]quinoxaline derivatives are attributed to their ability to interact with various molecular targets:

  • Kinase Inhibition : Many derivatives show low nanomolar affinity towards Eph kinases and other receptor tyrosine kinases, which play critical roles in cell signaling pathways related to cancer.
  • Antimicrobial Mechanism : The antibacterial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Antioxidant Mechanism : The radical scavenging ability is linked to the structural features that allow for electron donation and stabilization of free radicals.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Sirtuin Activation : Research has shown that this compound can activate Sirt6, a member of the sirtuin family involved in aging and metabolic regulation. Sirt6 activation has implications for treating age-related diseases and metabolic disorders .
  • Inhibition of Inflammatory Responses : Another study demonstrated that derivatives significantly repressed LPS-induced proinflammatory cytokine production in vitro, highlighting their potential in managing inflammatory diseases .

Properties

IUPAC Name

methyl 2-amino-1-(3,4-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O2/c1-26-18(25)14-15-17(23-13-5-3-2-4-12(13)22-15)24(16(14)21)9-6-7-10(19)11(20)8-9/h2-8H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOZLABUOLMLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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